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Compound of Interest

Compound Name: (2-Aminopyrimidin-5-yl)methanol

Cat. No.: B050246

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminopyrimidin-5-yl)methanol (CAS No: 120747-85-5) is a heterocyclic compound
featuring the 2-aminopyrimidine scaffold, a privileged structure in medicinal chemistry.
Derivatives of 2-aminopyrimidine are known to exhibit a wide range of biological activities,
including antimicrobial, anticancer, and anti-inflammatory properties. This document provides a
technical overview of the spectroscopic characteristics and a representative synthetic route for
(2-Aminopyrimidin-5-yl)methanol. Due to the limited availability of experimental data in peer-
reviewed literature, this guide utilizes predicted and typical spectroscopic data to serve as a
reference for researchers.

Chemical Structure and Properties

e |[UPAC Name: (2-Aminopyrimidin-5-yl)methanol
e CAS Number: 120747-85-5
e Molecular Formula: CsH7Ns3O

e Molecular Weight: 125.13 g/mol

Spectroscopic Data
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The following tables summarize the predicted and typical spectroscopic data for (2-
Aminopyrimidin-5-yl)methanol. This data is intended for reference and should be confirmed

with experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data for (2-Aminopyrimidin-5-yl)methanol in DMSO-de

Chemical Shift (8)

Multiplicity Number of Protons  Assignment
ppm
Pyrimidine C4-H, C6-
~8.2 S 2H
H
~6.5 brs 2H -NH:z
~5.2 t 1H -OH
~4.4 d 2H -CH20H

Table 2: Predicted 13C NMR Spectral Data for (2-Aminopyrimidin-5-yl)methanol in DMSO-ds

Chemical Shift (6) ppm

Carbon Assignment

~163 C2
~158 C4, C6
~120 C5

~60 -CH20H

Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Frequencies for (2-Aminopyrimidin-5-yl)methanol
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Wavenumber . . . .

(cm-?) Intensity Vibration Functional Group
3450-3300 Strong, Broad O-H Stretch Alcohol

3350-3150 Medium N-H Stretch Primary Amine
3100-3000 Medium C-H Stretch Aromatic (Pyrimidine)
2950-2850 Medium C-H Stretch Aliphatic (-CH2-)
1650-1550 Strong C=N, C=C Stretch Pyrimidine Ring
1640-1560 Medium N-H Bend Primary Amine
1400-1200 Strong C-O Stretch Primary Alcohol

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for (2-Aminopyrimidin-5-yl)methanol

miz Interpretation

125 [M]* (Molecular lon)

108 [M-OHJ*

96 [M-CH20H]*

79 Fragmentation of pyrimidine ring

Experimental Protocols
Representative Synthesis of (2-Aminopyrimidin-5-
yl)methanol

The synthesis of (2-aminopyrimidin-5-yl)methanol can be achieved through the reduction of
a suitable precursor such as 2-amino-5-formylpyrimidine or a 2-aminopyrimidine-5-carboxylate
ester. A representative procedure using the reduction of an ester is detailed below.

Scheme 1: Synthesis of (2-Aminopyrimidin-5-yl)methanol
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Synthesis Workflow

Procedure:

o Reaction Setup: To a stirred solution of ethyl 2-aminopyrimidine-5-carboxylate (1.0 eq) in
anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C,
slowly add a solution of lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) in THF.

» Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the
complete consumption of the starting material.

» Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlHa
by the sequential slow addition of water, followed by a 15% aqueous solution of sodium
hydroxide, and then more water (Fieser work-up).

« Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of
Celite®, washing the filter cake with additional THF or ethyl acetate.

o Extraction and Drying: Combine the organic filtrates and evaporate the solvent under
reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic
layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

 Purification: Purify the crude product by column chromatography on silica gel using a
suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2-
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Aminopyrimidin-5-yl)methanol.

General Protocol for NMR Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL
of a suitable deuterated solvent (e.g., DMSO-ds or CDCI3) in a5 mm NMR tube.

e Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

o H NMR: Typically, 16-64 scans are acquired with a relaxation delay of 1-2 seconds.

o 13C NMR: A proton-decoupled experiment is typically run, requiring 1024-4096 scans with
a relaxation delay of 2-5 seconds, depending on the sample concentration.

General Protocol for FT-IR Spectroscopy

o Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the
solid compound with dry potassium bromide and pressing it into a thin, transparent disk.
Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of
the solid sample directly on the ATR crystal.

e Background Scan: Perform a background scan of the empty spectrometer or the clean ATR
crystal.

o Sample Scan: Acquire the spectrum of the sample, typically in the range of 4000-400 cm~—1.

General Protocol for Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer, typically dissolved in
a suitable solvent (e.g., methanol or acetonitrile), via direct infusion or through a liquid
chromatography (LC) system.

 lonization: Use an appropriate ionization technique, such as Electrospray lonization (ESI) or
Atmospheric Pressure Chemical lonization (APCI).

¢ Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).
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Biological Context and Significance

The 2-aminopyrimidine moiety is a well-established pharmacophore found in numerous
biologically active compounds. Its ability to act as a hydrogen bond donor and acceptor, as well
as its rigid scaffold, makes it an attractive starting point for the design of enzyme inhibitors and

receptor ligands.
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Drug Discovery Pathway
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(2-Aminopyrimidin-5-yl)methanol, with its primary amino and hydroxyl functional groups,
serves as a versatile building block for the synthesis of a library of derivatives. These
derivatives can be screened for various biological activities, potentially leading to the
identification of novel therapeutic agents.

Conclusion

This technical guide provides a foundational set of spectroscopic and synthetic data for (2-
Aminopyrimidin-5-yl)methanol. While the spectroscopic data presented is largely predictive,
it offers a valuable starting point for the characterization of this compound. The outlined
synthetic and analytical protocols are based on established methodologies and can be adapted
by researchers in the field. The biological significance of the 2-aminopyrimidine core
underscores the potential of (2-Aminopyrimidin-5-yl)methanol as a key intermediate in drug
discovery programs. Experimental verification of the data provided herein is strongly
recommended.

 To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Overview
of (2-Aminopyrimidin-5-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050246#spectroscopic-data-for-2-aminopyrimidin-5-
yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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